molecular formula C14H10Cl3NO2 B1333044 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338394-85-7

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No. B1333044
M. Wt: 330.6 g/mol
InChI Key: JJTYUDUQOXRRFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted triazoles, quinolines, or imidazolidines with various acyl chlorides or other reagents. For example, the synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives was achieved by reacting 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene . Similarly, the synthesis of a novel cathinone derivative was performed using several complementary analytical techniques . These methods could potentially be adapted for the synthesis of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray crystallography, FTIR, NMR, and DFT computations. For instance, the structure of a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was investigated using single crystal X-ray diffraction and DFT methods . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be studied through spectroscopic characterizations and computational methods. For example, the UV-Visible spectrum and electronic properties such as HOMO and LUMO energies were measured for a compound using the TD-DFT approach . These studies help in understanding the potential reactions and interactions that the compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their vibrational assignments, chemical shifts, molecular orbital energies, and thermodynamic properties, are often investigated using various spectroscopic and computational techniques . These properties are crucial for predicting the behavior of the compound under different conditions and for its potential applications.

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, which include a 2,2,2-trichloro-1-(3-arylthioureido)ethyl group, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .
  • Methods of Application: The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .
  • Results: According to molecular docking studies, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Synthesis of Dihydrofolate Reductase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Derivatives of 1,3,4-thiadiazole, which include a 2,2,2-trichloro-1-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl group, are potential inhibitors of dihydrofolate reductase (DHFR), an enzyme targeted in the treatment of various diseases .
  • Methods of Application: The synthesis of these compounds is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .
  • Results: Molecular docking studies show that the resulting compound is a potential inhibitor of DHFR and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Compounds such as “THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1 (2-ME-4-NITRO-PHENYLAMINO)ET)AMIDE” are synthesized and sold for research purposes . They may have potential applications in various fields of chemistry and biology, but specific applications are not listed .
  • Methods of Application: The synthesis of these compounds is not specified .
  • Results: The results of the use of these compounds in scientific research are not specified .

Synthesis of Dicofol Pesticide

  • Scientific Field: Agricultural Chemistry
  • Application Summary: “2,2,2-Trichloro-1,1-bis (4-chlorophenyl)ethanol”, also known as Dicofol, is a pesticide used in agriculture . It is structurally similar to “2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone” and may share some chemical properties .
  • Methods of Application: Dicofol is applied to crops to control pests .
  • Results: The use of Dicofol in agriculture can result in improved crop yields by reducing pest damage .

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Compounds such as “THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1 (2-ME-4-NITRO-PHENYLAMINO)ET)AMIDE” are synthesized and sold for research purposes . They may have potential applications in various fields of chemistry and biology, but specific applications are not listed .
  • Methods of Application: The synthesis of these compounds is not specified .
  • Results: The results of the use of these compounds in scientific research are not specified .

Synthesis of Dicofol Pesticide

  • Scientific Field: Agricultural Chemistry
  • Application Summary: “2,2,2-Trichloro-1,1-bis (4-chlorophenyl)ethanol”, also known as Dicofol, is a pesticide used in agriculture . It is structurally similar to “2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone” and may share some chemical properties .
  • Methods of Application: Dicofol is applied to crops to control pests .
  • Results: The use of Dicofol in agriculture can result in improved crop yields by reducing pest damage .

properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c15-14(16,17)13(20)11-7-10(8-18-11)12(19)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTYUDUQOXRRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377050
Record name 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone

CAS RN

338394-85-7
Record name 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dry flask, phenylacetyl chloride (1 equivalent) was combined with 2-trichloroacetyl pyrrole (1 equivalent) in a minimum amount of dichloromethane (DCM). To the resulting solution, at ambient temperature, was added aluminum trichloride (1 equivalent). After 2 hours, the reaction mixture was applied directly onto a silica gel column. Gradient elution with 10% ethyl acetate to 50% ethyl acetate in hexanes provided compound 1 in 60% yield. 1H NMR (CDCl3) □4.0 (s, 2H), 7.1-7.35 (m, 7H), 9.7 (br s, NH). HPLC using method B (as described below for Example 5) provided a retention time of 4.9 minutes. LC/MS (M+1) 330.2, (M−1) 328.1.
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